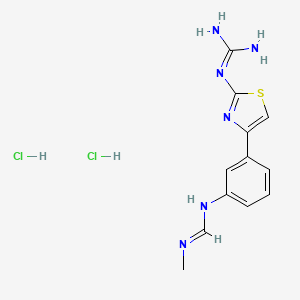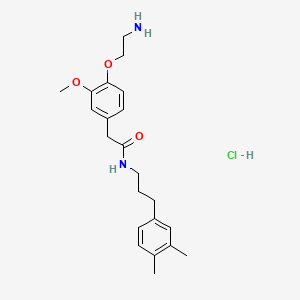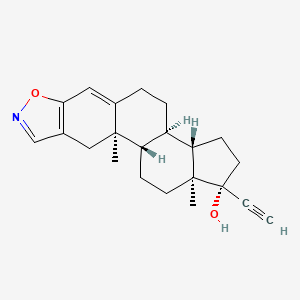
Danazol
Vue d'ensemble
Description
Danazol is a synthetic steroid derived from ethisterone, a modified testosterone. It is primarily used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema. This compound was first introduced for medical use in 1971 and has since been utilized for its antigonadotropic and anti-estrogenic properties .
Applications De Recherche Scientifique
Danazol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study steroid synthesis and reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Extensively used in the treatment of endometriosis, fibrocystic breast disease, and hereditary angioedema.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Mécanisme D'action
Danazol exerts its effects through several mechanisms:
Gonadotropin Inhibition: Suppresses the pituitary-ovarian axis by inhibiting the output of pituitary gonadotropins, reducing the secretion of follicle-stimulating hormone and luteinizing hormone
Anti-Estrogenic Activity: Reduces ovarian estrogen production by depressing the preovulatory surge in hormone output.
Androgenic Properties: Exhibits weak androgenic effects, contributing to its therapeutic actions.
Safety and Hazards
Orientations Futures
Danazol has been effective in increasing platelet count and hemoglobin level . Despite a few adverse effects, this compound is a safe drug for the treatment of patients with myelodysplastic syndromes . It has been historically used to manage endometriosis and other gynecological problems, such as uterine fibroids, fibrocystic breast disease, and heavy menstrual bleeding . Recently, researchers have explored the role of this compound in various hematologic diseases .
Analyse Biochimique
Biochemical Properties
Danazol acts as an anterior pituitary suppressant by inhibiting the pituitary output of gonadotropins . It possesses some androgenic properties . This compound has been used in the treatment of endometriosis and some benign breast disorders .
Cellular Effects
In terms of hereditary angioedema, this compound corrects the underlying biochemical deficiency by increasing serum concentrations of the deficient C1 esterase inhibitor, resulting in increased serum concentrations of the C4 component of the complement system .
Molecular Mechanism
It is known that this compound can partially reverse the biochemical defect and prevent angioedema in patients with inherited C1-inhibitor deficiency .
Metabolic Pathways
This compound is metabolized into two primary metabolites; these are 2-hydroxymethyl this compound and ethisterone . It has both urinary and fecal excretion, with urinary excretion accounting for the primary mode of excretion of the primary metabolites .
Méthodes De Préparation
Danazol is synthesized from androstenedione through a series of chemical reactions. The preparation involves several key steps:
3-Site Enol Etherification: Androstenedione reacts with triethyl orthoformate in the presence of absolute ethyl alcohol and p-toluenesulfonic acid at 30-50°C for 4-10 hours.
17-Site Carbonyl Ethinylation: The product from the previous step reacts with potassium hydroxide powder in an acetylene airflow at 5-10°C for 1-2 hours.
3-Site Hydrolysis: The enol etherified product undergoes hydrolysis to form the desired intermediate.
2-Site Methylidynel Hydroxylation and Oximation: The intermediate is further processed through methylidynel hydroxylation and oximation to yield this compound.
Analyse Des Réactions Chimiques
Danazol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the steroid structure.
Substitution: this compound can undergo substitution reactions, particularly at the ethynyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Comparaison Avec Des Composés Similaires
Danazol is unique compared to other similar compounds due to its combination of antigonadotropic, anti-estrogenic, and weak androgenic properties. Similar compounds include:
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Danazol involves the condensation of 2,3-dichlorophenylacetylene with ethyl propionate to form ethyl 17α-ethynyl-2,3-dihydrobenzoate, which is then converted to Danazol through several reaction steps.", "Starting Materials": [ "2,3-dichlorophenylacetylene", "ethyl propionate", "sodium amide", "methyl iodide", "sodium hydroxide", "magnesium", "thionyl chloride", "acetic anhydride", "pyridine", "sulfuric acid", "sodium bicarbonate", "sodium chloride" ], "Reaction": [ "2,3-dichlorophenylacetylene is reacted with ethyl propionate in the presence of sodium amide to form ethyl 17α-ethynyl-2,3-dihydrobenzoate.", "Ethyl 17α-ethynyl-2,3-dihydrobenzoate is then reacted with methyl iodide and sodium hydroxide to form 17α-ethynyl-2,3-dihydro-1H-inden-1-one.", "17α-ethynyl-2,3-dihydro-1H-inden-1-one is reacted with magnesium in the presence of thionyl chloride to form 17α-ethynyl-2,3-dihydro-1H-inden-1-ol.", "17α-ethynyl-2,3-dihydro-1H-inden-1-ol is then reacted with acetic anhydride and pyridine to form 17α-ethynyl-4-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine.", "Finally, 17α-ethynyl-4-oxo-2,3,4,5-tetrahydro-1H-2-benzazepine is reacted with sulfuric acid, sodium bicarbonate, and sodium chloride to form Danazol." ] } | |
Numéro CAS |
17230-88-5 |
Formule moléculaire |
C22H27NO2 |
Poids moléculaire |
337.5 g/mol |
Nom IUPAC |
(2R,17R,18S)-17-ethynyl-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
InChI |
InChI=1S/C22H27NO2/c1-4-22(24)10-8-18-16-6-5-15-11-19-14(13-23-25-19)12-20(15,2)17(16)7-9-21(18,22)3/h1,11,13,16-18,24H,5-10,12H2,2-3H3/t16?,17?,18?,20-,21-,22-/m0/s1 |
Clé InChI |
POZRVZJJTULAOH-GSQPBCFPSA-N |
SMILES isomérique |
C[C@]12CCC3C(C1CC[C@]2(C#C)O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
SMILES canonique |
CC12CCC3C(C1CCC2(C#C)O)CCC4=CC5=C(CC34C)C=NO5 |
Apparence |
White to light yellow crystalline powder. |
melting_point |
224.2-226.8 225.6 °C |
Autres numéros CAS |
17230-88-5 |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Azol Cyclomen Danatrol Danazant Danazol Danazol Ratiopharm Danazol-ratiopharm Danocrine Danol Danoval Ladogal Norciden Panacrine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of danazol?
A1: this compound exhibits its effects through multiple mechanisms. Primarily, it acts as an attenuated androgen, binding to androgen receptors. [, ] Additionally, this compound inhibits gonadotropin-releasing hormone, thereby suppressing the pituitary-ovarian axis. [, ] This leads to a reduction in estrogen levels and a high androgen/low estrogen environment. [, ]
Q2: How does this compound impact proplatelet formation in megakaryocytes?
A2: Research suggests that this compound stimulates proplatelet formation in megakaryocytes through a pathway involving PI3K activation, followed by Rac activation. This conclusion is based on the observation that the PI3K inhibitor, LY294002, significantly inhibited this compound-induced proplatelet formation. []
Q3: Does this compound directly interact with cell membranes?
A3: Evidence suggests a direct interaction between this compound and cell membranes. Studies using red blood cells from patients undergoing this compound therapy showed decreased osmotic fragility, target cell formation, and extra membrane folds. In vitro experiments further supported these findings, suggesting this compound intercalates into the lipid bilayer, potentially impacting antigen/receptor expression. []
Q4: How does this compound affect apoptosis in endometrial cells?
A4: this compound has been shown to enhance Fas-mediated apoptosis in human endometrial epithelial cells without influencing cell proliferation or Fas antigen expression. Interestingly, this effect was not observed in combination with endometrial cytokines or anticancer drugs. []
Q5: What is the molecular formula and weight of this compound?
A5: this compound is represented by the molecular formula C22H27NO2 and has a molecular weight of 337.46 g/mol. []
Q6: Are there strategies to improve the solubility and dissolution rate of this compound?
A6: Research indicates that formulating this compound into nanoparticles using the nanoprecipitation method, with polymers like HPMC and PVP as stabilizers, significantly enhances its solubility and dissolution rate. This improvement can potentially lead to better bioavailability. []
Q7: Does this compound affect testosterone levels?
A7: this compound demonstrates a strong binding affinity for sex hormone-binding globulin (SHBG), displacing testosterone and increasing the levels of free testosterone in the body. This interaction contributes to the observed androgenic effects of this compound. [, ]
Q8: How is this compound metabolized?
A8: this compound is metabolized in the liver, and its metabolites can cross-react with androgens in direct assays, potentially influencing the interpretation of serum androgen measurements in patients undergoing this compound therapy. []
Q9: Does the route of administration influence this compound bioavailability?
A9: Formulating this compound into self-emulsifying drug delivery systems (SEDDS) and administering it intraduodenally has shown to result in higher bioavailability compared to oral administration in rats. This suggests that gastrointestinal processing significantly impacts this compound absorption. []
Q10: What is the efficacy of this compound in treating immune thrombocytopenic purpura (ITP)?
A10: While this compound has shown some efficacy in treating refractory ITP, its overall benefit appears limited. Studies report a small percentage of patients achieving complete or partial remission, with most experiencing minor or no response. [, ]
Q11: What are the potential side effects of this compound?
A11: this compound can cause androgenic side effects such as weight gain, muscle cramps, and virilization. Additionally, it can lead to alterations in lipid profiles, including increased LDL-c and decreased HDL-c levels. These metabolic changes warrant clinical consideration for cardiovascular risk in patients undergoing this compound therapy. [, ]
Q12: Are there any known drug interactions with this compound?
A12: this compound is a known inhibitor of CYP3A4, a cytochrome P450 enzyme involved in drug metabolism. Co-administration with statins, particularly lovastatin, which is also metabolized by CYP3A4, can lead to increased statin levels and an elevated risk of rhabdomyolysis. Therefore, caution is advised when prescribing this compound to patients on statin therapy. []
Q13: What is the impact of this compound on telomere length in patients with telomere biology disorders (TBDs)?
A13: While the impact of this compound on telomere length in TBDs is controversial, a unique case study observed telomere elongation in a TINF2 patient treated with histrelin, a gonadotropin-releasing hormone agonist, following this compound discontinuation. Further research is required to understand the specific effects of this compound and histrelin on telomere dynamics in TBDs. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



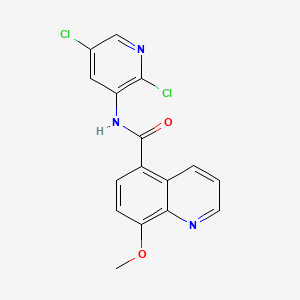
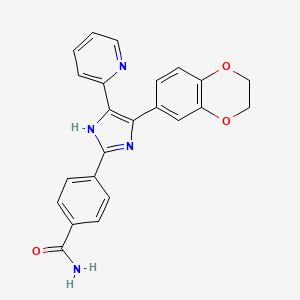
![2-(3,4-Dichlorophenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile](/img/structure/B1669713.png)


![3-(1,3-benzothiazol-2-yl)-8-{[bis(2-hydroxyethyl)amino]methyl}-7-hydroxy-2H-chromen-2-one](/img/structure/B1669718.png)
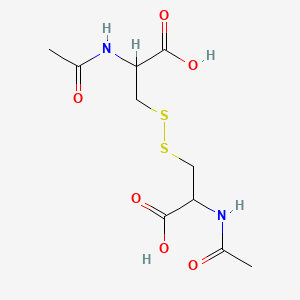
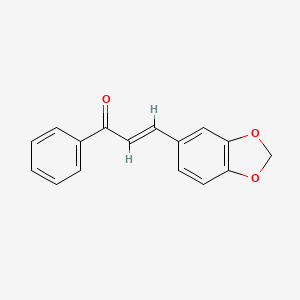



![N-(tert-butyl)-N'-[4-(1H-imidazol-4-yl)phenyl]imidoformamide](/img/structure/B1669729.png)
